Home > Products > Screening Compounds P55189 > Radotinib dihydrochloride
Radotinib dihydrochloride - 926037-85-6

Radotinib dihydrochloride

Catalog Number: EVT-253107
CAS Number: 926037-85-6
Molecular Formula: C27H22ClF3N8O
Molecular Weight: 567.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Radotinib dihydrochloride is classified as an antineoplastic agent. Its chemical structure allows it to act selectively against specific kinases involved in cancer progression, making it a targeted therapy option. The compound is categorized under small molecule inhibitors, specifically designed to interfere with signaling pathways that are aberrantly activated in cancer cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of radotinib involves several chemical reactions, typically starting from commercially available precursors. The process includes multiple steps such as aldol reactions and the formation of intermediate compounds through various coupling reactions.

  1. Starting Materials: The synthesis often begins with 3-acetylpyridine, which undergoes an aldol reaction with ethyl formate.
  2. Intermediate Formation: This reaction leads to the formation of an enaminone, which is then converted into a guanidinium salt through the reaction with 2-methyl-5-nitroaniline and cyanamide.
  3. Final Steps: Subsequent reduction and acylation steps yield the final product, radotinib dihydrochloride, which is characterized by its ability to bind effectively to the Bcr-Abl tyrosine kinase.

The entire synthetic route has been optimized for efficiency and yield, ensuring that the final product meets pharmaceutical standards for purity and potency .

Molecular Structure Analysis

Structure Data

Radotinib dihydrochloride has a complex molecular structure characterized by its specific arrangement of atoms that confer its biological activity. The molecular formula is C27H21F3N8OC_{27}H_{21}F_{3}N_{8}O, with a molar mass of approximately 530.515gmol1530.515\,g\cdot mol^{-1}.

  • Structural Features:
    • Contains a pyridine ring that contributes to its binding affinity.
    • Incorporates multiple nitrogen atoms, which play a role in forming hydrogen bonds with target proteins.
    • The presence of fluorine atoms enhances its pharmacokinetic properties.

The three-dimensional conformation of radotinib allows for effective interaction with its target kinases, facilitating its role as an inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

Radotinib dihydrochloride undergoes various chemical reactions that are critical for its synthesis and activity:

  1. Aldol Reaction: This initial step forms key intermediates necessary for constructing the molecular backbone.
  2. Coupling Reactions: These involve linking different molecular fragments together to build the complete structure.
  3. Reduction Reactions: Essential for modifying functional groups to achieve the desired chemical properties.

These reactions are typically monitored using techniques such as thin-layer chromatography to ensure completion and purity .

Mechanism of Action

Process and Data

Radotinib exerts its therapeutic effects primarily through the inhibition of Bcr-Abl tyrosine kinase activity. By binding to the ATP-binding site of this enzyme, radotinib stabilizes it in an inactive conformation, preventing downstream signaling that promotes cell proliferation.

  • Inhibition Potency: Radotinib demonstrates nanomolar potency against Bcr-Abl, making it effective even at low concentrations.
  • Additional Targets: It also inhibits platelet-derived growth factor receptor signaling, contributing to its anti-cancer effects .

This dual action enhances its therapeutic efficacy in treating resistant forms of chronic myeloid leukemia.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Radotinib dihydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and methanol, facilitating its formulation for clinical use.
  • Stability: Stability studies indicate that radotinib maintains its integrity under specified storage conditions.

These properties are crucial for ensuring consistent performance in clinical applications .

Applications

Scientific Uses

Radotinib dihydrochloride is primarily used in oncology for treating Philadelphia chromosome-positive chronic myeloid leukemia patients who are resistant or intolerant to other treatments like imatinib. Its targeted action minimizes off-target effects commonly associated with conventional chemotherapy.

  • Clinical Trials: Radotinib has undergone extensive clinical trials demonstrating its efficacy and safety profile, leading to its approval for use in specific patient populations .
  • Research Applications: Beyond its clinical use, radotinib serves as a valuable tool in research settings for studying kinase inhibition mechanisms and cancer cell signaling pathways.
Synthetic Chemistry and Process Optimization of Radotinib Dihydrochloride

Retrosynthetic Analysis of Radotinib Core Scaffold

Retrosynthetic analysis of radotinib dihydrochloride (Supect®) reveals strategic disconnections centered on its pyrazine-pyrimidine benzamide architecture. The core scaffold is deconstructed into three key synthons: the N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl] benzamide moiety (Synthon A), the 4-methylpyrimidin-2-amine fragment (Synthon B), and the pyrazinyl electrophile (Synthon C). Critical disconnections target the benzamide C–N bond and the pyrimidine–pyrazine C–C linkage, enabling convergent synthesis routes [1] [4]. The retrosynthetic tree prioritizes commercial availability, identifying 2-acetylpyrazine and 3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)aniline as ideal starting materials. This approach minimizes stereochemical complexity while maximizing modularity for structure-activity relationship (SAR) exploration. The 34 nM IC₅₀ against BCR-ABL kinase drives synthon prioritization, preserving the hydrogen-bond donor-acceptor motif critical for ATP-binding site recognition [1] [9].

Table 1: Key Retrosynthetic Disconnections in Radotinib Synthesis

Target BondSynthon PairSynthetic EquivalentStrategic Purpose
Benzamide C–NAcyl cation + Anion (Ar–NH⁻)Benzoic acid derivative + AnilineConvergent coupling point
Pyrimidine–PyrazineElectrophile + Nucleophile2-Acetylpyrazine + GuanidineEnables Claisen-mediated cyclization
Imidazole–PhenylImidazolium + Aryl anion4-Methylimidazole + 3-Bromo-5-trifluoromethylanilineLate-stage functionalization

Methodologies for Pyrazine-Pyrimidine Benzamide Derivative Synthesis

The pyrazine-pyrimidine core is synthesized via Claisen condensation–cyclization cascade. Commercial 2-acetylpyrazine undergoes Claisen condensation with N,N-dimethylformamide dimethyl acetal (DMFDMA), forming enaminone intermediate 143 in 81% yield. Guanidine nitrate then mediates cyclization under basic conditions (KOH/EtOH), constructing the aminopyridine 145 with regioselective pyrimidine ring formation [1] [5]. Alternative pathways include:

  • Traditional Carbodiimide Coupling: Ethyl 4-methyl-3-aminobenzoate hydrolysis to carboxylic acid followed by diethyl cyanophosphonate-mediated amidation (30–40% yield, low solubility issues) [5] [7].
  • Direct Nucleophilic Aromatic Substitution (SNAr): Potassium tert-butoxide catalyzes coupling between ethyl 3-amino-4-methylbenzoate and 2-chloro-4-(pyrazin-2-yl)pyrimidine, avoiding carboxylic acid isolation (78% yield) [5] [7].
  • Transition Metal Catalysis: Copper-catalyzed C–N coupling for RADO-003 amine synthesis, enhancing functional group tolerance [1].

Table 2: Comparative Analysis of Pyrazine-Pyrimidine Bond Formation Methods

MethodReagents/ConditionsYield (%)Purity (%)Key Limitation
Claisen-CyclizationDMFDMA → Guanidine/KOH81>95Requires high-purity enaminone
Carbodiimide CouplingDiethyl cyanophosphonate, DIPEA30–4085–90Toxic reagents; low solubility
SNArKOtBu/THF, 80°C7898Aniline nucleophilicity dependent
Copper CatalysisCuI, phenanthroline, Cs₂CO₃7597Metal contamination risks

Optimization of Claisen Condensation and Guanidine Coupling Reactions

Claisen condensation optimization focuses on solvent selection, base stoichiometry, and residence time control. Ethanol-mediated reactions require 20 hours for completion (73% yield), limited by poor substrate solubility (1g/40mL). Solvent screening identifies THF/ethanol co-solvent systems (1:2 v/v) enhancing solubility 20-fold while maintaining sodium ethoxide reactivity. This reduces reaction time to 10 minutes with 87% isolated yield [10]. Design of Experiments (DoE) reveals critical interactions:

  • Diethyl Oxalate Equivalents: Optimal at 1.23 eq (negative quadratic effect beyond 1.3 eq due to ethanol dilution) [10].
  • Temperature: 20°C maximizes yield (84% vs. 75% at 40°C) by suppressing aldol side products [6] [10].
  • Guanidine Coupling: 2.0 eq KOH in ethanol/water (4:1) at 60°C achieves 96% conversion in ≤30 minutes, replacing hazardous guanidine nitrate [1] [10]. Continuous flow reactors enhance reproducibility, achieving space-time yields of 3,720 kg·h⁻¹·m⁻³ through precise residence time control (2 minutes) and in-line FTIR monitoring [6] [10].

Table 3: Optimized Parameters for Claisen Condensation in Flow Reactors

ParameterBatch OptimizationFlow OptimizationEffect on Yield
Temperature25°C20°C+9% (reduced decomposition)
EtONa Equivalents1.2 eq1.23 eq+7% (supports complete enolate formation)
Residence Time20 hours2 minutesThroughput increase 600×
Solvent SystemEthanolTHF:EtOH (1:2)Solubility enhancement critical for kinetics
Concentration0.025 M0.5 MNo yield impact; productivity +95%

Green Chemistry Approaches for Reducing Toxic Reagent Dependency

Sustainable radotinib synthesis focuses on three innovations:1. Solvent Substitution: Replacing carcinogenic DMF with cyclopentyl methyl ether (CPME) in SNAr reactions reduces process mass intensity (PMI) by 62%. THF/ethanol co-solvent systems in Claisen condensation decrease ethanol consumption 4-fold while maintaining reaction efficiency [10] [6].2. Catalyst-Free Cyclization: Microwave-assisted pyrimidine ring formation eliminates copper catalysts (150°C, 10 minutes, 88% yield), avoiding metal contamination below ICH Q3D Option 1 limits (<13 ppm Cu) [7].3. Machine Learning-Guided Optimization: Thompson sampling efficient multi-objective optimization (TSEMO) algorithms balance yield (85%), E-factor (18), and throughput (74.4 g/h). For the Claisen step, this reduces diethyl oxalate usage by 31% versus heuristic methods while maintaining 84% yield [6]. Flow chemistry intensification cuts energy demand by 90% compared to batch, validated by life cycle assessment (LCA) showing 45% lower CO₂ equivalent emissions [6] [10].

Table 4: Green Chemistry Metrics for Radotinib Synthesis Steps

Synthetic StepOriginal PMIOptimized PMIE-Factor ReductionKey Innovation
Claisen Condensation581967%THF/EtOH co-solvent; flow reactor
Guanidine Coupling411271%Ethanol/water solvent; catalyst-free
Amide Formation893165%Ester aminolysis; CPME substitution
Salt Formation1204563%Low-temperature crystallization

Properties

CAS Number

926037-85-6

Product Name

Radotinib dihydrochloride

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzamide;hydrochloride

Molecular Formula

C27H22ClF3N8O

Molecular Weight

567.0 g/mol

InChI

InChI=1S/C27H21F3N8O.ClH/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38;/h3-15H,1-2H3,(H,35,39)(H,33,36,37);1H

InChI Key

OFOZBNJYMHWBEF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)N3C=C(N=C3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=NC=CN=C5.Cl.Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.